1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140827
InChI: InChI=1S/C12H20N4O2/c1-10(17)6-13-7-11-8-14-12(15-9-11)16-2-4-18-5-3-16/h8-10,13,17H,2-7H2,1H3
SMILES:
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol

CAS No.:

Cat. No.: VC20140827

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol -

Specification

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
IUPAC Name 1-[(2-morpholin-4-ylpyrimidin-5-yl)methylamino]propan-2-ol
Standard InChI InChI=1S/C12H20N4O2/c1-10(17)6-13-7-11-8-14-12(15-9-11)16-2-4-18-5-3-16/h8-10,13,17H,2-7H2,1H3
Standard InChI Key PJNYEERBUAROTM-UHFFFAOYSA-N
Canonical SMILES CC(CNCC1=CN=C(N=C1)N2CCOCC2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol (molecular formula: C₁₂H₂₀N₄O₂; molecular weight: 252.31 g/mol) integrates three distinct pharmacophoric elements:

  • A pyrimidine ring substituted at the 2-position with a morpholine group, contributing to hydrogen-bonding capabilities and solubility.

  • A methylamino-propanol side chain at the 5-position of the pyrimidine, introducing stereochemical complexity and potential for target engagement.

The morpholine moiety (C₄H₈NO) adopts a chair conformation, enabling dipole interactions with biological targets, while the pyrimidine core (C₄H₃N₂) facilitates π-π stacking in hydrophobic environments .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₂H₂₀N₄O₂
Molecular Weight252.31 g/mol
Hydrogen Bond Donors2 (NH and OH groups)
Hydrogen Bond Acceptors5 (pyrimidine N, morpholine O)
Rotatable Bonds5

Stereochemical Considerations

The propan-2-ol group introduces a chiral center at the second carbon, yielding two enantiomers. While stereospecific synthesis routes remain under investigation, computational models suggest the (R)-enantiomer exhibits superior binding affinity to kinase domains compared to its (S)-counterpart .

Synthesis and Chemical Modification Strategies

Multi-Step Synthetic Pathways

The synthesis of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol typically employs a convergent approach:

  • Pyrimidine Functionalization: Suzuki-Miyaura coupling introduces the morpholine group to 5-bromo-2-chloropyrimidine, achieving 78% yield under palladium catalysis.

  • Side-Chain Installation: Reductive amination between 2-morpholinopyrimidine-5-carbaldehyde and 1-aminopropan-2-ol proceeds with NaBH₃CN, yielding the target compound in 65% efficiency .

Critical parameters include:

  • Temperature control (<40°C) to prevent morpholine ring decomposition.

  • Use of anhydrous DMF to minimize hydrolysis of intermediates.

Derivative Synthesis

Structural analogs have been synthesized to optimize bioavailability:

  • N-Methylation: Replacing the secondary amine with an N-methyl group (as in 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine) increases logP by 0.8 units, enhancing blood-brain barrier permeability .

  • Halogen Substitution: Introducing fluorine at the pyrimidine 4-position improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in murine models) .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

In vitro screening against 468 human kinases revealed potent inhibition (IC₅₀ <100 nM) of:

  • PIM1 Kinase (IC₅₀ = 34 nM): A regulator of cell cycle progression in hematologic malignancies.

  • AKT1 (IC₅₀ = 89 nM): Key node in PI3K/AKT/mTOR signaling pathway.

The morpholine oxygen forms a critical hydrogen bond with kinase hinge region residues (e.g., Glu171 in PIM1), while the pyrimidine nitrogen coordinates with Mg²⁺ ions in the ATP-binding pocket .

Antiproliferative Effects

In NCI-60 cancer cell line panels, the compound demonstrated broad-spectrum activity:

Table 2: Select Antiproliferative IC₅₀ Values

Cell LineOriginIC₅₀ (μM)
MCF-7Breast adenocarcinoma1.2
PC-3Prostate carcinoma0.9
HL-60(TB)Leukemia0.4

Mechanistic studies in HL-60 cells showed G1 phase arrest (78% cells at 24h) and caspase-3 activation (8-fold increase vs. control), indicating apoptotic induction .

Pharmacokinetic and Toxicity Profile

ADMET Properties

  • Absorption: Moderate oral bioavailability (F = 41% in rats) due to first-pass metabolism.

  • Metabolism: Primary routes include hepatic CYP3A4-mediated morpholine ring oxidation and glucuronidation of the alcohol moiety.

  • Toxicity: No significant hepatotoxicity observed at 100 mg/kg/day over 28 days in canine models .

Formulation Challenges

The compound's high melting point (218°C) and low aqueous solubility (0.12 mg/mL at pH 7.4) necessitate advanced delivery systems. Nanoemulsion formulations increased solubility to 8.3 mg/mL while maintaining 92% potency after 6 months .

Comparative Analysis with Structural Analogs

Activity-Structure Relationships

  • Morpholine vs. Piperidine: Replacement with piperidine reduces PIM1 inhibition 10-fold, underscoring morpholine's electronic contributions .

  • Amino Alcohol Chain Length: Extension to butanol (C4) decreases potency (IC₅₀ = 210 nM for PIM1), suggesting optimal interactions at C3 .

Patent Landscape

The European patent EP3733184A1, while focusing on acrylonitrile-pyrimidine hybrids, validates the therapeutic value of 2-morpholinopyrimidine derivatives in oncology. Claim 6 explicitly covers compounds with "C3-C5 amino alcohol substituents," encompassing the subject molecule .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator